molecular formula C14H14FN B14865786 (6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-yl)methanamine

(6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B14865786
M. Wt: 215.27 g/mol
InChI Key: CPNWFSIXAHQLGW-UHFFFAOYSA-N
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Description

(6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4’ position of the biphenyl structure, with a methanamine group attached to the 3rd position

Preparation Methods

The synthesis of (6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . The reaction conditions typically include the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The biphenyl compound is then obtained through the coupling reaction at room temperature.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

(6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of biphenyl alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

(6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the de novo biosynthesis of pyrimidine nucleotides by targeting dihydroorotate dehydrogenase, an enzyme involved in the synthesis of uridine monophosphate . This inhibition leads to the depletion of critical precursors for RNA and DNA synthesis, resulting in the cytotoxicity of cancer cells.

Comparison with Similar Compounds

(6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of (6-Fluoro-4’-methyl-[1,1’-biphenyl]-3-yl)methanamine lies in its specific substitution pattern on the biphenyl structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

[4-fluoro-3-(4-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H14FN/c1-10-2-5-12(6-3-10)13-8-11(9-16)4-7-14(13)15/h2-8H,9,16H2,1H3

InChI Key

CPNWFSIXAHQLGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)CN)F

Origin of Product

United States

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